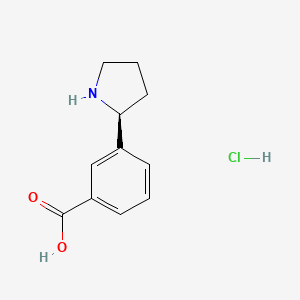

(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride

CAS No.:

Cat. No.: VC13430030

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClNO2 |

|---|---|

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | 3-[(2S)-pyrrolidin-2-yl]benzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H13NO2.ClH/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2,(H,13,14);1H/t10-;/m0./s1 |

| Standard InChI Key | PVVCFTFXCAGXRM-PPHPATTJSA-N |

| Isomeric SMILES | C1C[C@H](NC1)C2=CC(=CC=C2)C(=O)O.Cl |

| SMILES | C1CC(NC1)C2=CC(=CC=C2)C(=O)O.Cl |

| Canonical SMILES | C1CC(NC1)C2=CC(=CC=C2)C(=O)O.Cl |

Introduction

Chemical Identity and Physical Properties

Structural Characteristics

The compound’s structure comprises a benzoic acid group and a pyrrolidine ring, with stereochemical specificity at the pyrrolidine’s C2 position. Key identifiers include:

-

IUPAC Name: 3-[(2S)-pyrrolidin-2-yl]benzoic acid hydrochloride

-

SMILES: C1CC@HC2=CC(=CC=C2)C(=O)O.Cl

-

InChIKey: PVVCFTFXCAGXRM-PPHPATTJSA-N

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ClNO₂ | |

| Molecular Weight | 227.69 g/mol | |

| Purity | ≥95% (typical commercial) | |

| Solubility | High aqueous solubility (HCl salt) |

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves:

-

Pyrrolidine Precursor Formation: Cyclization of 1,4-diamines or reductive amination of γ-keto acids to generate the pyrrolidine ring .

-

Coupling with Benzoic Acid: Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrrolidine to the benzoic acid core .

-

Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Industrial-Scale Production

Industrial methods optimize yield via continuous flow reactors and chromatographic purification. Key suppliers include Parchem and JK Chemical.

Biological Activities and Research Applications

Case Studies

-

NMDA Receptor Antagonism: Analogs with 5’-substituents show IC₅₀ values of 200 nM against GluN1/GluN2A receptors .

-

Antibacterial Efficacy: Derivatives demonstrate activity against tetracycline-resistant Staphylococcus aureus in murine models.

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Comparative Analysis with Structural Analogs

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume